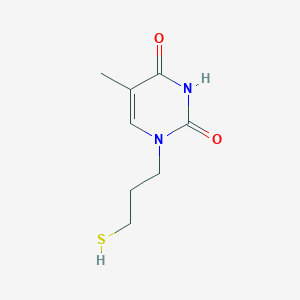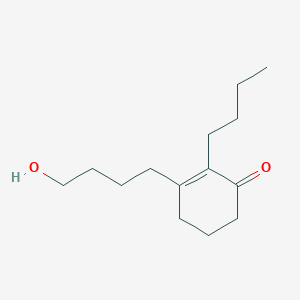
Acetic acid;3,4-dimethylpent-1-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3,4-dimethylpent-1-yn-3-ol is an organic compound with the molecular formula C₉H₁₆O₃ It is a derivative of acetic acid and contains a triple bond, making it an alkyne
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,4-dimethylpent-1-yn-3-ol typically involves the reaction of acetic acid with 3,4-dimethylpent-1-yn-3-ol under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions in reactors designed to handle the specific requirements of the synthesis process. The use of advanced technologies and equipment ensures the efficient and safe production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3,4-dimethylpent-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into other derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Acetic acid;3,4-dimethylpent-1-yn-3-ol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and applications in drug development is ongoing.
Industry: The compound is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism of action of acetic acid;3,4-dimethylpent-1-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact mechanism depends on the context in which the compound is used and the specific biological or chemical system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acetic acid;3,4-dimethylpent-1-yn-3-ol include other alkynes and derivatives of acetic acid, such as:
- 3,4-dimethylpent-1-yne
- 3,4-dimethylpent-1-yn-3-one
- Acetic acid;3,4-dimethylpent-2-yn-3-ol
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which combines the properties of acetic acid with the unique reactivity of an alkyne. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
84638-05-1 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
acetic acid;3,4-dimethylpent-1-yn-3-ol |
InChI |
InChI=1S/C7H12O.C2H4O2/c1-5-7(4,8)6(2)3;1-2(3)4/h1,6,8H,2-4H3;1H3,(H,3,4) |
Clé InChI |
BULMBGOLDMBDOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C#C)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


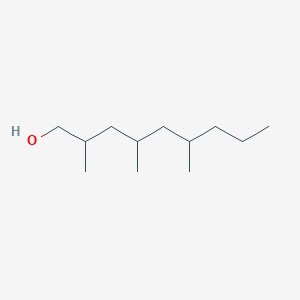
![1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-](/img/structure/B14417914.png)
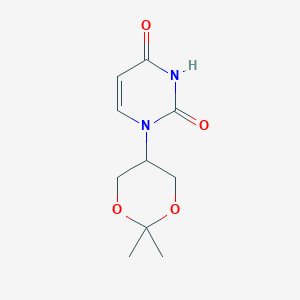
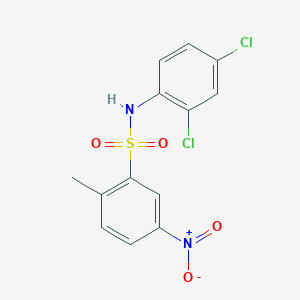
![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)

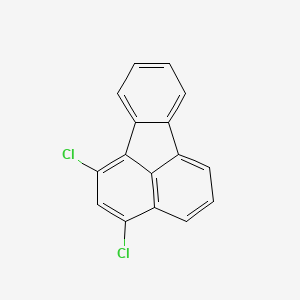

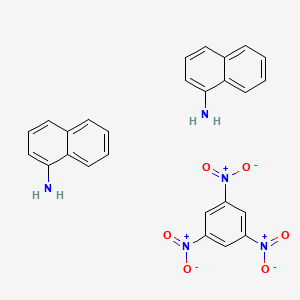
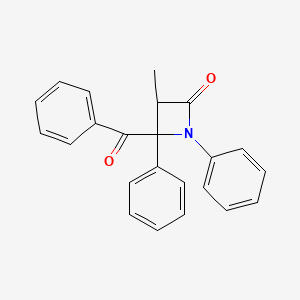

![N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B14417967.png)
